molecular formula C7H8Cl3N3O B12871714 4-(3,4-Dichlorophenyl)semicarbazide hydrochloride

4-(3,4-Dichlorophenyl)semicarbazide hydrochloride

Cat. No.: B12871714
M. Wt: 256.5 g/mol
InChI Key: WBUIWNCRDCUIHZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride is a chemical compound with the molecular formula C7H8Cl3N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl and hydrazinecarboxamide groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride typically involves the reaction of 3,4-dichloroaniline with hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .

Industrial Production Methods

Industrial production of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride include:

Uniqueness

N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl and hydrazinecarboxamide groups contribute to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H8Cl3N3O

Molecular Weight

256.5 g/mol

IUPAC Name

1-amino-3-(3,4-dichlorophenyl)urea;hydrochloride

InChI

InChI=1S/C7H7Cl2N3O.ClH/c8-5-2-1-4(3-6(5)9)11-7(13)12-10;/h1-3H,10H2,(H2,11,12,13);1H

InChI Key

WBUIWNCRDCUIHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NN)Cl)Cl.Cl

Origin of Product

United States

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